
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. It is believed that N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide targets specific signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide exhibits antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs. In addition, N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has been shown to exhibit anti-inflammatory and antioxidant activities, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is its potential as a scaffold for the development of new drugs with improved pharmacological properties. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research and development of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide. One area of focus is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of focus is the development of new materials with unique properties using N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide involves the reaction of 2,3-dihydro-1-benzofuran-5-carboxylic acid with oxirane-2-carboxylic acid methyl ester in the presence of a base, such as potassium carbonate. The resulting intermediate is then treated with hydroxylamine-O-sulfonic acid to form the final compound.
Scientific Research Applications
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity, making it a promising candidate for the development of anticancer drugs. In drug discovery, N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, this compound has been studied for its potential applications in the development of new materials with unique properties.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-9-12-2-1-6-17-12)11-3-4-13-10(8-11)5-7-18-13/h3-4,8,12H,1-2,5-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYKFHPWPYMIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

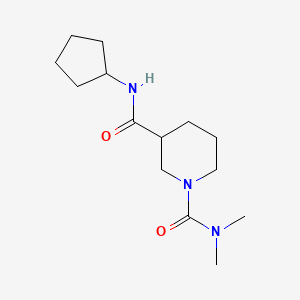
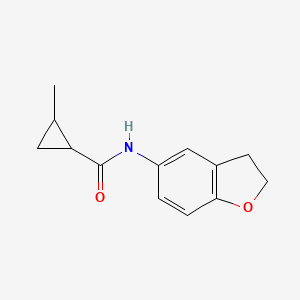
![[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B7495044.png)
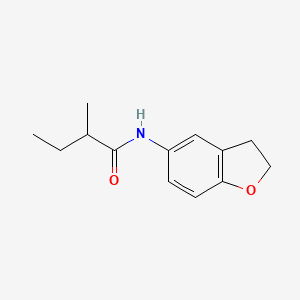
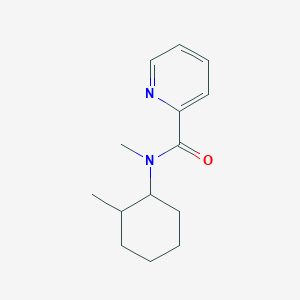
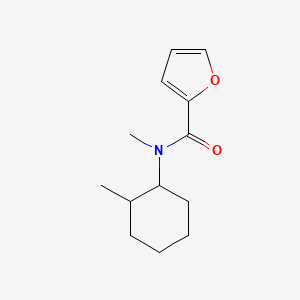
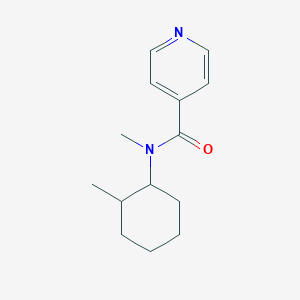

![1-(3-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7495094.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7495102.png)


![N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7495118.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone](/img/structure/B7495125.png)